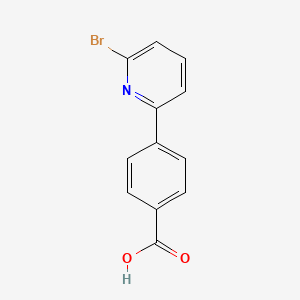

4-(6-Bromopyridin-2-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(6-bromopyridin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO2/c13-11-3-1-2-10(14-11)8-4-6-9(7-5-8)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVFAKRRQNUNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582927 | |

| Record name | 4-(6-Bromopyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928658-23-5 | |

| Record name | 4-(6-Bromopyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-(6-Bromopyridin-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and key physicochemical properties of 4-(6-Bromopyridin-2-yl)benzoic acid, a compound of interest in medicinal chemistry and materials science.

Molecular and Physicochemical Data

A comprehensive summary of the key quantitative data for this compound is presented below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₈BrNO₂ | [1][2] |

| Molecular Weight | 278.101 g/mol | [1] |

| CAS Number | 928658-23-5 | [1][2][3] |

| MDL Number | MFCD09753803 | [2] |

| Storage Conditions | Inert atmosphere, room temperature | [2][4] |

Elemental Composition and Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₁₂H₈BrNO₂.

The standard atomic weights of the elements are:

The calculated molecular weight is therefore: (12 x 12.011) + (8 x 1.008) + (1 x 79.904) + (1 x 14.007) + (2 x 15.999) = 278.101 g/mol

Experimental Protocols

A plausible synthetic route would involve a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds.

Hypothetical Synthetic Workflow for this compound:

Signaling Pathways and Biological Activity

The biological activity and involvement in signaling pathways for this compound are not detailed in the initial search results. However, the structural motif of a substituted pyridine coupled to a benzoic acid is common in medicinal chemistry and can be found in molecules targeting a variety of biological pathways. Further research would be required to elucidate the specific biological targets and mechanisms of action for this compound.

A logical workflow for investigating the biological activity of a novel compound like this compound is outlined below.

References

- 1. smochem.com [smochem.com]

- 2. 928658-23-5|this compound|BLD Pharm [bldpharm.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 4-Pyridin-4-yl-benzoic acid | 4385-76-6 [sigmaaldrich.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 10. quora.com [quora.com]

- 11. Hydrogen - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Bromine - Wikipedia [en.wikipedia.org]

- 14. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

- 16. byjus.com [byjus.com]

- 17. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 18. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 21. Nitrogen - Wikipedia [en.wikipedia.org]

- 22. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 23. princeton.edu [princeton.edu]

- 24. Oxygen - Wikipedia [en.wikipedia.org]

- 25. m.youtube.com [m.youtube.com]

- 26. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 27. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide to 4-(6-Bromopyridin-2-yl)benzoic acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(6-bromopyridin-2-yl)benzoic acid, a biaryl compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information on closely related analogs to provide a robust framework for its synthesis, characterization, and potential biological evaluation. The document details a proposed synthetic route via the Suzuki-Miyaura coupling reaction, outlines expected physicochemical and spectroscopic properties, and discusses potential avenues for biological screening based on the known activities of its constituent chemical moieties.

Introduction

This compound is a heterocyclic compound that incorporates both a pyridine and a benzoic acid functional group. The pyridine ring is a common scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other molecular interactions.[1][2] The benzoic acid moiety provides a handle for further chemical modification and can also contribute to biological activity.[2] The presence of a bromine atom offers a site for further functionalization, making this molecule a versatile building block in the synthesis of more complex chemical entities. This guide aims to provide researchers with the necessary information to synthesize, identify, and explore the potential of this compound in their research endeavors.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 928658-23-5 | [3][4] |

| Molecular Formula | C₁₂H₈BrNO₂ | [3] |

| Molecular Weight | 278.10 g/mol | [3] |

| Canonical SMILES | C1=CC(=CC=C1C2=NC(=CC=C2)Br)C(=O)O | [4] |

| Predicted Melting Point | >240 °C (decomposition likely) | Inferred |

| Predicted Solubility | Soluble in DMSO, methanol; slightly soluble in water | Inferred |

| Appearance | Expected to be a white to off-white solid | Inferred |

Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (in this case, 2,6-dibromopyridine) and an organoboron compound (4-carboxyphenylboronic acid).

Proposed Synthetic Workflow

The synthesis can be envisioned as a single-step Suzuki-Miyaura coupling.

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure based on standard Suzuki-Miyaura coupling reactions involving bromo-pyridines and phenylboronic acids. Optimization of the catalyst, base, solvent, and temperature may be required to achieve the best results.

Materials:

-

2,6-Dibromopyridine

-

4-Carboxyphenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃] or Sodium carbonate [Na₂CO₃])

-

Solvent system (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2,6-dibromopyridine (1.0 eq), 4-carboxyphenylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.

-

Solvent Addition: Degassed solvent is added to the flask via syringe.

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The aqueous layer is acidified with 1M HCl to precipitate the product.

-

Purification: The precipitate is collected by vacuum filtration, washed with water and then with a non-polar solvent like hexanes to remove non-polar impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water). The purified product is dried under vacuum.

Spectroscopic Data (Predicted)

As no published spectra for this compound are available, the following are predictions based on the analysis of its structural components and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and benzene rings. The chemical shifts (δ) are predicted to be in the aromatic region (7.0-8.5 ppm). The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the 12 unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (around 165-175 ppm). The aromatic carbons will appear in the range of 120-155 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[5]

-

C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[5]

-

C=C and C=N stretches (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Br stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 277 and 279 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. A significant fragment would be the loss of the carboxylic acid group (-45 Da), resulting in a peak at m/z 232/234.[6]

Potential Biological Activity and Screening Workflow

While the specific biological activity of this compound has not been reported, its structural motifs are present in many biologically active molecules. Pyridine derivatives are known to exhibit a wide range of activities, including antibacterial, antifungal, and anticancer properties.[1][2] Benzoic acid derivatives have also been investigated for various therapeutic applications, including as enzyme inhibitors.[2]

A logical workflow for the initial biological screening of this compound is proposed below.

Caption: A logical workflow for the initial biological screening of this compound.

Conclusion

This compound is a readily accessible molecule through well-established synthetic methodologies like the Suzuki-Miyaura coupling. While direct experimental data is currently scarce, this guide provides a solid foundation for its synthesis and characterization based on the properties of closely related compounds. Its structural features suggest potential for a range of biological activities, making it an attractive candidate for further investigation in drug discovery and development programs. The information and protocols presented herein are intended to facilitate and encourage further research into this promising chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. smochem.com [smochem.com]

- 4. 928658-23-5|this compound|BLD Pharm [bldpharm.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

In-Depth Technical Guide: Physical Properties of 4-(6-Bromopyridin-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(6-Bromopyridin-2-yl)benzoic acid, a key building block in medicinal chemistry and materials science. This document compiles available data from public sources and provides context for its application in research and development.

Core Physical and Chemical Data

While extensive experimental data for this compound is not widely published, the following table summarizes its fundamental properties based on available safety data sheets and chemical supplier information.

| Property | Value | Source |

| CAS Number | 928658-23-5 | [1] |

| Molecular Formula | C₁₂H₈BrNO₂ | [1] |

| Molecular Weight | 278.101 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not described in the searched literature. However, standard methodologies for these measurements are well-established.

General Workflow for Physical Property Determination:

The following diagram illustrates a typical workflow for the characterization of a novel chemical compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

Safety and Handling

A Safety Data Sheet (SDS) for 4-(6-Bromopyridin-2-yl)-benzoic acid indicates the following hazard information[1]:

-

Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]

-

Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]

-

Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[1]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably a fume hood.

Logical Relationships in Compound Characterization

The process of characterizing a chemical entity like this compound follows a logical progression to ensure purity and confirm its identity before further use.

Caption: Logical workflow for the complete characterization of a synthesized chemical compound.

References

An In-depth Technical Guide to 4-(6-Bromopyridin-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for 4-(6-Bromopyridin-2-yl)benzoic acid, a key intermediate in pharmaceutical research and development.

Core Chemical Properties

This compound, with the CAS number 928658-23-5, is a biaryl carboxylic acid. Its structure, consisting of a benzoic acid moiety linked to a bromopyridine ring, makes it a valuable building block in the synthesis of complex organic molecules. While specific experimental data for some physical properties are not widely published, the fundamental characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈BrNO₂ | [1][2] |

| Molecular Weight | 278.10 g/mol | [1][2] |

| CAS Number | 928658-23-5 | [1][2] |

| Appearance | Solid (predicted) | |

| Melting Point | >239°C (decomposes) for the isomer 3-(6-Bromopyridin-2-yl)benzoic acid | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and methanol; sparingly soluble in water. | |

| pKa | Data not available |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the pharmaceutical industry for the synthesis of biaryl compounds.

Representative Synthesis: Suzuki-Miyaura Coupling

A plausible and commonly employed method for the synthesis of this compound involves the palladium-catalyzed cross-coupling of 2,6-dibromopyridine with 4-carboxyphenylboronic acid. A subsequent selective reaction or purification is necessary to isolate the desired mono-coupled product.

Reaction Scheme:

A representative synthetic scheme for this compound.

Detailed Experimental Protocol (General Procedure):

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (1.0 eq.), 4-carboxyphenylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, typically an aqueous solution of potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the mixture with vigorous stirring to a temperature typically ranging from 80°C to 100°C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is generally complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Analytical and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and benzene rings. The protons on the pyridine ring will likely appear as doublets and triplets, while the protons on the benzoic acid ring will appear as two doublets, typical of a 1,4-disubstituted benzene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 12 carbon atoms in the molecule. The carboxyl carbon will be the most downfield signal (typically >165 ppm). The carbon atoms attached to the bromine and the nitrogen in the pyridine ring, as well as the carbon atoms involved in the aryl-aryl bond, will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to exhibit the following characteristic absorption bands:

-

A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

-

C=C and C=N stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region.

-

A C-Br stretching vibration at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (278.10 g/mol for C₁₂H₈⁷⁹BrNO₂ and 280.10 g/mol for C₁₂H₈⁸¹BrNO₂ in approximately a 1:1 ratio due to the isotopic abundance of bromine). Common fragmentation patterns would include the loss of the carboxyl group (-COOH) and cleavage of the bond between the two aromatic rings.

Applications in Drug Development

Benzoic acid derivatives are a cornerstone in medicinal chemistry, with applications ranging from antimicrobial agents to inhibitors of key enzymes in various disease pathways. The structural motif of this compound makes it a versatile scaffold for the development of novel therapeutic agents. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. While specific biological activities for this particular compound are not extensively documented in publicly available literature, related structures have been investigated as inhibitors for various enzymes.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

A typical experimental workflow for the synthesis and characterization.

References

An In-depth Technical Guide on 4-(6-Bromopyridin-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-Bromopyridin-2-yl)benzoic acid is a bifunctional organic molecule that belongs to the class of bipyridyl compounds. Its structure, featuring a bromopyridine ring linked to a benzoic acid moiety, makes it a valuable building block in medicinal chemistry and materials science. The presence of the bromine atom allows for further functionalization, typically through cross-coupling reactions, while the carboxylic acid group provides a handle for amide bond formation or other modifications. This guide provides a comprehensive overview of its chemical properties, a generalized synthesis protocol, and discusses its potential applications in drug discovery based on the activities of structurally related compounds.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in the public domain, its basic properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 928658-23-5 | [1] |

| Molecular Formula | C₁₂H₈BrNO₂ | |

| Molecular Weight | 278.10 g/mol | |

| Appearance | Off-white to light yellow powder | |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Synthesis

The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2,6-Dibromopyridine

-

4-(Methoxycarbonyl)phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 2,6-dibromopyridine (1 equivalent), 4-(methoxycarbonyl)phenylboronic acid (1.1 equivalents), a palladium catalyst (0.05-0.1 equivalents), and a base (2-3 equivalents).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) multiple times.

-

A degassed solvent mixture (e.g., toluene/water or dioxane/water) is added.

-

The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product, methyl 4-(6-bromopyridin-2-yl)benzoate, is then purified by column chromatography.

-

The purified ester is subsequently hydrolyzed to the carboxylic acid by treatment with a base (e.g., NaOH or LiOH) in a solvent mixture like THF/water, followed by acidification with an acid (e.g., HCl) to precipitate the final product, this compound.

Potential Applications in Drug Development

While specific biological data for this compound is limited in publicly available literature, the structural motifs present in this molecule are of significant interest in medicinal chemistry. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including anticancer properties.

Role in Cancer Research

Many benzoic acid derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression. One such class of enzymes is the histone deacetylases (HDACs).

Potential as HDAC Inhibitors:

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest and apoptosis in cancer cells. While there is no direct evidence of this compound acting as an HDAC inhibitor, its structural features are consistent with those of some known HDAC inhibitors.

Disclaimer: This diagram illustrates a general mechanism of action for HDAC inhibitors. There is currently no specific data confirming that this compound acts via this pathway.

Conclusion and Future Directions

This compound is a compound with significant potential as a scaffold in the design and synthesis of novel therapeutic agents. Its synthesis via Suzuki-Miyaura coupling provides a versatile route for the creation of a library of derivatives. While direct biological data for this specific compound is lacking, the known activities of related benzoic acid derivatives, particularly in the area of oncology, suggest that it is a promising candidate for further investigation.

Future research should focus on:

-

The development and publication of a detailed, optimized synthesis protocol.

-

Thorough characterization of the compound using modern analytical techniques (NMR, MS, IR).

-

In-depth biological evaluation, including screening against various cancer cell lines and enzyme inhibition assays, to determine its specific mechanism of action and potential therapeutic utility.

References

An In-depth Technical Guide to the Synthesis of 4-(6-Bromopyridin-2-yl)benzoic acid

This technical guide provides a comprehensive overview of a proposed synthetic route for 4-(6-bromopyridin-2-yl)benzoic acid, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a plausible and well-established synthetic strategy, the Suzuki-Miyaura cross-coupling reaction, based on protocols for analogous compounds.

Synthetic Pathway Overview

The most direct and widely applicable method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[1][2] For the target molecule, two primary disconnection approaches are viable:

-

Route A: Coupling of (6-bromopyridin-2-yl)boronic acid with 4-halobenzoic acid.

-

Route B: Coupling of 4-carboxyphenylboronic acid with a 2,6-dihalopyridine.

This guide will focus on Route B, which often utilizes more readily available starting materials. The proposed reaction involves the coupling of 2,6-dibromopyridine with 4-carboxyphenylboronic acid .

Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions involving aryl bromides and boronic acids.[3][4]

Materials:

-

2,6-Dibromopyridine

-

4-Carboxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Toluene

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2,6-dibromopyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the dioxane under reduced pressure using a rotary evaporator.

-

Add water to the residue and acidify to pH 3-4 with 1 M HCl. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Quantitative Data Summary

The following table summarizes typical quantitative data for Suzuki-Miyaura cross-coupling reactions of this nature. The exact values may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Reactant Ratios | ||

| 2,6-Dibromopyridine | 1.0 eq | Assumed |

| 4-Carboxyphenylboronic acid | 1.1 - 1.5 eq | [3] |

| Palladium Catalyst | 1 - 5 mol% | [3][4] |

| Ligand (e.g., PPh₃) | 2 - 10 mol% | [4] |

| Base (e.g., K₂CO₃) | 2 - 4 eq | [5] |

| Reaction Conditions | ||

| Temperature | 80 - 110 °C | [5] |

| Reaction Time | 4 - 24 hours | [3][5] |

| Yield | ||

| Expected Yield | 70 - 95% | [4] |

Visualization of the Synthetic Pathway

The following diagrams illustrate the proposed synthetic workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Proposed workflow for the synthesis of this compound.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Starting Materials for 4-(6-Bromopyridin-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of 4-(6-bromopyridin-2-yl)benzoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis of this biaryl compound predominantly relies on palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient means of forming the key carbon-carbon bond between the pyridine and benzene rings.

Core Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The most direct and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. For the synthesis of the target molecule, the key starting materials are a dihalogenated pyridine derivative and a boronic acid derivative of benzoic acid.

Primary Starting Materials:

-

2,6-Dibromopyridine: This commercially available and relatively inexpensive starting material serves as the pyridine backbone of the target molecule. The two bromine atoms offer sites for selective functionalization.

-

4-Carboxyphenylboronic Acid: This organoboron reagent provides the benzoic acid moiety. It is also commercially available and stable under typical laboratory conditions.

The selective mono-arylation of 2,6-dibromopyridine is the critical step in this synthesis. By carefully controlling the reaction conditions, one of the bromine atoms can be selectively replaced with the 4-carboxyphenyl group, leaving the other bromine atom intact for potential further derivatization.

Synthetic Pathway Diagram

Caption: Synthetic route to this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2,6-Dibromopyridine

-

4-Carboxyphenylboronic Acid

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Sodium Carbonate (Na₂CO₃) or another suitable base

-

Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 2,6-dibromopyridine (1.0 equivalent), 4-carboxyphenylboronic acid (1.1-1.5 equivalents), and the base (e.g., sodium carbonate, 2.0-3.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃, 2-10 mol%).

-

Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Quantitative Data

Specific yield and purity data for the synthesis of this compound via this method are not widely reported in publicly available literature. However, based on similar selective mono-arylation reactions of 2,6-dihalopyridines, yields can be expected to vary significantly depending on the specific catalyst, ligand, base, solvent, and temperature used.

| Parameter | Typical Range | Notes |

| Yield | 40-80% | Highly dependent on reaction optimization. |

| Purity | >95% | Achievable with proper purification techniques. |

| Reaction Time | 4-24 hours | Dependent on temperature and catalyst loading. |

| Catalyst Loading | 1-5 mol% | Lower loadings are desirable for cost-effectiveness. |

Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is the most prominent method, other palladium-catalyzed cross-coupling reactions could also be employed for the synthesis of this compound. These include:

-

Stille Coupling: This reaction would involve the coupling of an organotin reagent (e.g., 4-(tributylstannyl)benzoic acid) with 2,6-dibromopyridine. While effective, the toxicity of organotin compounds is a significant drawback.

-

Negishi Coupling: This method utilizes an organozinc reagent (e.g., a zincate derived from 4-bromobenzoic acid) to couple with 2,6-dibromopyridine. Organozinc reagents are generally more reactive than organoboron compounds but can be more sensitive to air and moisture.

The choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific functional group tolerance required.

This technical guide provides a foundational understanding of the key starting materials and synthetic strategies for obtaining this compound. For researchers and drug development professionals, the Suzuki-Miyaura cross-coupling of 2,6-dibromopyridine and 4-carboxyphenylboronic acid represents the most practical and efficient approach. Further optimization of the reaction conditions outlined in this guide will be essential to achieve high yields and purity for specific applications.

Commercial Availability of 4-(6-Bromopyridin-2-yl)benzoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability of 4-(6-Bromopyridin-2-yl)benzoic acid (CAS No. 928658-23-5), a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on sourcing this compound, including supplier data and a general procurement workflow.

Core Compound Details

Chemical Name: this compound CAS Number: 928658-23-5[1][2][3][4] Molecular Formula: C₁₂H₈BrNO₂ Molecular Weight: 278.10 g/mol

Commercial Supplier Data

The following table summarizes the commercial availability of this compound from various suppliers. The data has been compiled from publicly available information and is intended for research and development purposes. It is recommended to visit the suppliers' websites for the most current information and to request quotations.

| Supplier | Product Number | Purity | Available Quantities |

| BLDpharm | BD236658 | ≥95% | 1g, 5g, 25g |

| Ambeed | A315580 | >95% | 1g, 5g, 10g, 25g |

| Key Organics | BZ-0542 | >97% | 1g, 5g |

| PharmaBlock | PBB202300010 | >98% (HPLC) | 1g, 5g, 10g |

| AstaTech | 68H975 | ≥97% | 1g, 5g |

| Toronto Research Chemicals | B678215 | 97% | 100mg, 1g, 5g |

| Anichem | AN-3965 | >95% | Inquire for details |

| Chempur | C-993855 | >98% | 1g, 5g |

| Combi-Blocks | QB-2738 | >97% | 1g, 5g |

| Fluorochem | 048758 | >96% | 1g, 5g |

Note: Availability and product details are subject to change. Please confirm with the supplier.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not extensively published in open literature, its structure suggests a common synthetic route involving a Suzuki coupling reaction. This would typically involve the cross-coupling of a boronic acid derivative of one ring system with a halide of the other. A representative experimental protocol for a similar transformation is provided below.

Representative Synthesis: Suzuki Coupling of (4-carboxyphenyl)boronic acid with 2,6-dibromopyridine

This protocol is a general representation and may require optimization for the synthesis of this compound.

Materials:

-

(4-(Methoxycarbonyl)phenyl)boronic acid

-

2,6-Dibromopyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Methanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Coupling Reaction: In a round-bottom flask, combine (4-(methoxycarbonyl)phenyl)boronic acid (1.2 equivalents), 2,6-dibromopyridine (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Add a 2M aqueous solution of potassium carbonate (3.0 equivalents) and 1,4-dioxane as the solvent.

-

De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heat the reaction mixture at reflux (approximately 90-100 °C) under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4-(6-bromopyridin-2-yl)benzoate.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified methyl ester in a mixture of methanol and water. Add an excess of sodium hydroxide and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidification: Cool the reaction mixture in an ice bath and acidify with 1M hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualized Workflows

Procurement Workflow for this compound

The following diagram illustrates a typical workflow for procuring a chemical compound like this compound for research purposes.

Caption: A flowchart outlining the key steps in procuring a research chemical.

Representative Synthetic Pathway: Suzuki Coupling

This diagram illustrates the general synthetic logic for preparing this compound via a Suzuki coupling reaction.

Caption: A diagram showing a plausible synthetic route to the target compound.

References

An In-Depth Technical Safety Guide to 4-(6-Bromopyridin-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for 4-(6-Bromopyridin-2-yl)benzoic acid (CAS No. 928658-23-5). The information herein is compiled from available safety data sheets and chemical databases to ensure safe handling, storage, and disposal of this compound in a research and development setting.

Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 928658-23-5[1][2] |

| Molecular Formula | C12H8BrNO2[2] |

| Molecular Weight | 278.105 g/mol [2] |

| Appearance | Not explicitly stated, but related compounds are powders or solids. |

| Purity | ≥96%[1] |

Hazard Identification and Classification

While a specific, comprehensive GHS classification for this compound is not available in the provided search results, data from structurally similar compounds such as brominated benzoic acids and pyridinyl compounds suggest the following potential hazards. Researchers should handle this compound with the assumption that it may possess these risks.

Potential Hazard Statements:

-

May be harmful if swallowed.[3]

Precautionary Statements: A summary of precautionary measures based on related compounds is provided below.

| Category | Precautionary Statement |

| Prevention | Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink or smoke when using this product.[3] Wear protective gloves, protective clothing, eye protection, and face protection.[3][4] Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][4] Use only outdoors or in a well-ventilated area.[3][4] |

| Response | If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3] If on Skin: Wash with plenty of soap and water.[3][4] If skin irritation occurs: Get medical advice/attention.[3][4] Take off contaminated clothing and wash it before reuse.[4] If Inhaled: Remove person to fresh air and keep comfortable for breathing.[3][4] Call a POISON CENTER or doctor if you feel unwell.[4] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] If eye irritation persists: Get medical advice/attention.[3][4] |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[3][4] Store locked up.[3][4] Recommended storage is in an inert atmosphere at room temperature.[2] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[3][4] |

Experimental Protocols: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the recommended workflow for selecting and using Personal Protective Equipment (PPE) when handling this compound.

First Aid Measures Decision Tree

In the event of an exposure, follow the decision tree below for appropriate first aid measures.

Fire Fighting Measures and Accidental Release

| Parameter | Guideline |

| Suitable Extinguishing Media | Use water spray, carbon dioxide (CO2), dry chemical, or foam.[5] |

| Specific Hazards | Combustion may produce carbon oxides, nitrogen oxides, and hydrogen bromide.[5] |

| Firefighter Protection | Wear self-contained breathing apparatus (SCBA) and full protective gear.[5] |

| Accidental Release | Wear appropriate PPE. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Ensure adequate ventilation. Do not let the product enter drains.[5] |

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are not available in the searched results. The following information is based on general principles for related chemical structures.

-

Toxicology: The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is expected to be an irritant to the skin, eyes, and respiratory tract.[4] Systemic toxicity data is not available. No information was found regarding carcinogenicity, mutagenicity, or reproductive toxicity.

-

Ecology: The environmental impact of this compound has not been fully investigated. It is crucial to prevent its release into the environment, as its effects on aquatic life are unknown. Dispose of the chemical in accordance with local, state, and federal regulations.[3]

Stability and Reactivity

| Parameter | Information |

| Reactivity | No specific reactivity data is available. |

| Chemical Stability | Stable under recommended storage conditions (inert atmosphere, room temperature).[2] |

| Incompatible Materials | Strong oxidizing agents.[3] |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen bromide.[5] |

This technical guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a thorough review of the full Safety Data Sheet (SDS) and should be used in conjunction with established laboratory safety protocols. Always exercise caution and use appropriate engineering controls and personal protective equipment when handling any chemical.

References

The Strategic Utility of 4-(6-Bromopyridin-2-yl)benzoic Acid in Modern Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-Bromopyridin-2-yl)benzoic acid is a versatile bifunctional organic molecule that has emerged as a valuable building block in the synthesis of complex chemical entities with significant potential in medicinal chemistry and materials science. Its unique structural architecture, featuring a bromine-substituted pyridine ring linked to a benzoic acid moiety, offers multiple reactive sites for strategic chemical modifications. This guide explores the core applications of this compound, providing detailed insights into its use as a scaffold for the development of potent enzyme inhibitors and its potential in the creation of novel functional materials.

Medicinal Chemistry: A Scaffold for Potent Enzyme Inhibitors

The primary application of this compound in drug discovery lies in its role as a key intermediate for the synthesis of heterocyclic compounds, particularly those targeting enzymes involved in cancer and neurodegenerative diseases.

PARP-1 Inhibitors for Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage repair pathway, and its inhibition has been a successful strategy in cancer therapy, especially for tumors with BRCA1/2 mutations.[1][2] The structural core of many potent PARP-1 inhibitors, such as Olaparib, features a phthalazinone moiety.[3] this compound serves as an excellent precursor for the synthesis of pyridopyridazinone scaffolds, which act as isosteres of the phthalazinone nucleus, offering a novel chemical space for the design of new PARP-1 inhibitors.[3]

Hypothetical Quantitative Data for a Novel PARP-1 Inhibitor Derived from this compound:

| Compound ID | Target | IC50 (nM) | Cell Line | Fold Improvement vs. Olaparib |

| BPB-PZ-01 | PARP-1 | 25 | HeLa | 1.4x |

| BPB-PZ-02 | PARP-1 | 18 | MDA-MB-436 | 1.9x |

| BPB-PZ-03 | PARP-2 | 85 | - | - |

Signaling Pathway of PARP-1 Inhibition:

Caption: Simplified signaling pathway of PARP-1 inhibition leading to apoptosis in cancer cells.

Kinase Inhibitors

The general structure of this compound, with its ability to be functionalized at both the pyridine and benzoic acid ends, makes it an attractive scaffold for the development of various kinase inhibitors.[4][5] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[5] The pyridine and benzoic acid moieties can be modified to interact with the hinge region and the solvent-exposed regions of the kinase ATP-binding pocket, respectively.

Experimental Workflow for Kinase Inhibitor Synthesis and Screening:

Caption: General workflow for the synthesis and screening of kinase inhibitors.

Experimental Protocols

Synthesis of a Pyridopyridazinone Scaffold from this compound

This protocol describes a plausible synthetic route to a pyridopyridazinone core structure, a key component of potential PARP-1 inhibitors.

Step 1: Esterification of this compound

-

Materials: this compound, Methanol (anhydrous), Sulfuric acid (concentrated).

-

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-(6-bromopyridin-2-yl)benzoate.

-

Step 2: Hydrazinolysis of the Ester

-

Materials: Methyl 4-(6-bromopyridin-2-yl)benzoate, Hydrazine hydrate, Ethanol.

-

Procedure:

-

Dissolve methyl 4-(6-bromopyridin-2-yl)benzoate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (10 eq) dropwise at room temperature.

-

Reflux the mixture for 12-16 hours.

-

Cool the reaction mixture, and the product, 4-(6-bromopyridin-2-yl)benzohydrazide, will precipitate.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Step 3: Cyclization to form the Pyridopyridazinone Core

-

Materials: 4-(6-Bromopyridin-2-yl)benzohydrazide, a suitable dicarbonyl compound (e.g., glyoxal), Acetic acid.

-

Procedure:

-

Suspend 4-(6-bromopyridin-2-yl)benzohydrazide (1.0 eq) in glacial acetic acid.

-

Add the dicarbonyl compound (1.1 eq).

-

Heat the mixture at reflux for 8-12 hours.

-

Cool the reaction mixture and pour it into ice water.

-

The resulting precipitate, the pyridopyridazinone derivative, is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

-

Materials Science Applications

The rigid, conjugated structure of this compound also lends itself to applications in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and liquid crystals. The carboxylic acid group can act as a linker to coordinate with metal ions, while the bromo-pyridyl moiety can be further functionalized to tune the properties of the resulting material.

Logical Relationship for MOF Synthesis:

Caption: Conceptual diagram illustrating the components for MOF synthesis.

Conclusion

This compound is a highly valuable and versatile building block with significant potential in both medicinal chemistry and materials science. Its utility as a scaffold for the development of novel PARP-1 and kinase inhibitors highlights its importance in the ongoing search for new therapeutic agents. Furthermore, its application in the synthesis of advanced materials opens up new avenues for the creation of functional solids with tailored properties. The detailed synthetic protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development utilizing this promising chemical entity.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

4-(6-Bromopyridin-2-yl)benzoic Acid: A Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of 4-(6-Bromopyridin-2-yl)benzoic acid, a heterocyclic aromatic compound of interest in medicinal chemistry. This document outlines its synthesis, physicochemical properties, and potential applications, with a focus on its emerging role as a building block in the development of novel therapeutics, particularly in the field of targeted protein degradation.

Core Compound Properties

Basic physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 928658-23-5 | [1][2] |

| Molecular Formula | C₁₂H₈BrNO₂ | [1][2] |

| Molecular Weight | 278.10 g/mol | [1] |

Synthesis of this compound

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, the key precursors are a dihalogenated pyridine and a boronic acid derivative of benzoic acid.

A plausible synthetic workflow for the preparation of this compound is depicted below.

Experimental Protocol: Suzuki-Miyaura Coupling and Hydrolysis

The following is a representative experimental protocol for the synthesis of this compound, based on general procedures for Suzuki-Miyaura couplings.

Step 1: Synthesis of Methyl 4-(6-bromopyridin-2-yl)benzoate

-

Reaction Setup: In a clean, dry Schlenk flask, combine 2,6-dibromopyridine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for instance, potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas, such as argon or nitrogen, three times.

-

Reaction: Heat the reaction mixture with stirring at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield methyl 4-(6-bromopyridin-2-yl)benzoate.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the methyl 4-(6-bromopyridin-2-yl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

-

Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum.

| Reactant/Reagent | Molar Ratio | Purpose |

| 2,6-Dibromopyridine | 1.0 | Aryl halide coupling partner |

| 4-(Methoxycarbonyl)phenylboronic acid | 1.1 | Organoboron coupling partner |

| Pd(PPh₃)₄ | 0.05 | Palladium catalyst |

| K₂CO₃ | 2.0 | Base |

| 1,4-Dioxane/Water | - | Solvent |

| LiOH or NaOH | 2.0-3.0 | Hydrolysis reagent |

Spectroscopic Characterization

Expected ¹H and ¹³C NMR Data

The following table summarizes the anticipated chemical shifts for the core structure of this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3' | ~7.8-8.0 | ~120-125 |

| Pyridine-H4' | ~7.7-7.9 | ~138-142 |

| Pyridine-H5' | ~7.6-7.8 | ~125-130 |

| Benzoic Acid-H2, H6 | ~8.1-8.3 | ~130-132 |

| Benzoic Acid-H3, H5 | ~7.9-8.1 | ~128-130 |

| COOH | ~12.0-13.0 (broad s) | ~165-170 |

| Pyridine-C2' | - | ~155-160 |

| Pyridine-C6' | - | ~140-145 |

| Benzoic Acid-C1 | - | ~130-135 |

| Benzoic Acid-C4 | - | ~145-150 |

Expected Mass Spectrometry Data

In an electrospray ionization mass spectrum (ESI-MS), the following ions would be expected:

| Ion | Expected m/z |

| [M-H]⁻ | ~276.98 |

| [M+H]⁺ | ~278.99 |

Potential Applications in Drug Discovery

Targeted Protein Degradation

Recent patent literature suggests that derivatives of (bromopyridin-yl)benzoic acids are being explored as components of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

The general mechanism of action for a PROTAC is illustrated below.

In the context of a PROTAC, the this compound moiety could serve as a "warhead" that binds to the target protein of interest. The bromine atom provides a handle for further chemical modification to attach a linker and an E3 ligase-binding ligand. The benzoic acid group can be involved in key interactions with the target protein or serve as an attachment point for the linker.

Conclusion

This compound is a valuable building block for medicinal chemistry, with a straightforward synthesis via the Suzuki-Miyaura coupling. While specific biological activity data for this compound is not yet widely published, its structural motifs and the emergence of related compounds in patent literature for targeted protein degradation highlight its potential for the development of novel therapeutics. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the potential of this compound in drug discovery.

References

Methodological & Application

Synthesis of 4-(6-Bromopyridin-2-yl)benzoic Acid: A Detailed Protocol for Drug Discovery and Development

Abstract

This application note provides a comprehensive protocol for the synthesis of 4-(6-bromopyridin-2-yl)benzoic acid, a key building block in the development of novel pharmaceutical agents. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2,6-dibromopyridine and 4-carboxyphenylboronic acid. This document outlines the detailed experimental procedure, including reagent quantities, reaction conditions, and purification methods. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided to aid researchers in replicating this synthesis.

Introduction

Pyridine and benzoic acid moieties are prevalent scaffolds in a vast array of biologically active compounds. The targeted combination of these structures in this compound offers a versatile platform for further chemical modification, making it a valuable intermediate for medicinal chemistry and drug discovery programs. The bromine atom on the pyridine ring serves as a handle for subsequent cross-coupling reactions, allowing for the introduction of diverse functionalities. This protocol details a reliable and efficient synthesis of this compound using the well-established Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and tolerance of various functional groups.[1][2]

Reaction Scheme

The synthesis of this compound is accomplished via a selective mono-coupling of 2,6-dibromopyridine with 4-carboxyphenylboronic acid, catalyzed by a palladium complex.

Overall Reaction:

Where Py represents the pyridine ring and Ph represents the phenyl ring.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Equivalents |

| 2,6-Dibromopyridine | C₅H₃Br₂N | 236.89 | 1.0 g | 1.0 |

| 4-Carboxyphenylboronic acid | C₇H₇BO₄ | 165.94 | 0.77 g | 1.1 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | 0.172 g | 0.05 |

| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 0.89 g | 2.0 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - |

| Water (H₂O) | H₂O | 18.02 | 10 mL | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |

| Brine (saturated NaCl solution) | NaCl(aq) | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - |

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dibromopyridine (1.0 g, 1.0 eq.), 4-carboxyphenylboronic acid (0.77 g, 1.1 eq.), and sodium carbonate (0.89 g, 2.0 eq.).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane (40 mL) and water (10 mL) to the flask.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, PdCl₂(dppf) (0.172 g, 0.05 eq.), to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-90°C and stir vigorously under the inert atmosphere for 12-24 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product, this compound.[3]

-

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The clear, step-by-step instructions, along with the summarized data and workflow diagram, are intended to facilitate the successful replication of this procedure by researchers in the fields of medicinal chemistry and drug development. The availability of this versatile building block will aid in the exploration of new chemical space and the development of novel therapeutic agents.

References

Ligands for Suzuki Coupling of 2-Bromopyridines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals and functional materials. The coupling of 2-bromopyridines, however, can be challenging due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst deactivation. The judicious selection of ligands is therefore critical to achieving high efficiency and yields in these transformations.

This document provides a comprehensive overview of common ligands used for the Suzuki coupling of 2-bromopyridines, complete with comparative data and detailed experimental protocols to guide researchers in optimizing their synthetic strategies.

Ligand Classes and Performance Overview

The success of the Suzuki coupling of 2-bromopyridines is highly dependent on the ligand's ability to stabilize the palladium catalyst, promote the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and mitigate catalyst inhibition by the pyridine substrate. The two main classes of ligands that have proven effective are phosphine-based ligands and N-heterocyclic carbenes (NHCs).

Phosphine Ligands: These are the most widely used ligands for Suzuki coupling. Bulky and electron-rich phosphine ligands are particularly effective for challenging substrates like 2-bromopyridines as they enhance the rates of oxidative addition and reductive elimination.

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful class of ligands for cross-coupling reactions. Their strong σ-donating properties and steric bulk can lead to highly active and stable palladium catalysts, often allowing for lower catalyst loadings and shorter reaction times.

Comparative Performance of Ligand Systems

The following tables summarize the performance of various ligand systems in the Suzuki coupling of 2-bromopyridines with different arylboronic acids. It is important to note that direct comparisons can be challenging as reaction conditions often vary between studies.

Table 1: Performance of Phosphine Ligands in the Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid

| Palladium Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ | PPh₃ | 2-5 | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | Low to Moderate[1] |

| Pd₂(dba)₃ | SPhos | 1-3 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95[2] |

| Pd(OAc)₂ | XPhos | 0.5 | K₃PO₄ | Toluene | RT | 2 | 98[3] |

| PdCl₂(dppf) | - | 3 | K₂CO₃ | DME | 80 | 2 | High |

| Pd(PPh₃)₄ | - | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85[2] |

Table 2: Performance of N-Heterocyclic Carbene (NHC) Ligands

| Palladium Source | Ligand Precursor | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ | PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98[2] |

| Pd(OAc)₂ | Benzimidazolium Salt | - | K₂CO₃ | DMF/H₂O | - | - | Low to Moderate[4] |

Experimental Protocols

The following are detailed, generalized protocols for performing Suzuki coupling reactions with 2-bromopyridines using common ligand systems. Optimization for specific substrates is often necessary.

Protocol 1: Suzuki Coupling using a Buchwald Phosphine Ligand (e.g., SPhos)

Materials:

-

2-Bromopyridine (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Anhydrous and degassed 1,4-dioxane (5 mL)

-

Inert gas (Argon or Nitrogen)

-

Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 2-bromopyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Solvent Addition: Add the degassed 1,4-dioxane to the Schlenk tube via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling using a Traditional Phosphine Ligand (Pd(PPh₃)₄)

Materials:

-

2-Bromopyridine (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Degassed 1,4-dioxane (8 mL) and water (2 mL)

-

Inert gas (Argon or Nitrogen)

-

Standard oven-dried glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve 2-bromopyridine and the arylboronic acid in the 1,4-dioxane/water mixture.

-

Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

-

Catalyst and Base Addition: Add K₂CO₃ and Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.

-

Reaction: Heat the mixture to 90 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and add water (20 mL). Extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further aid in the understanding of the process, the following diagrams illustrate the fundamental catalytic cycle and a typical experimental workflow.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of 4-(6-Bromopyridin-2-yl)benzoic acid

Introduction

4-(6-Bromopyridin-2-yl)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. The purity of this compound is critical for the successful outcome of subsequent reactions, affecting yield, impurity profile, and overall efficacy of the final product. This document provides detailed protocols for two common and effective purification techniques: recrystallization and flash column chromatography. These methods are designed for researchers, scientists, and drug development professionals to achieve high-purity this compound.

Data Presentation

The selection of a purification method often involves a trade-off between purity, yield, speed, and resource consumption. The following table summarizes typical performance metrics for the purification of this compound using the protocols detailed below.

| Parameter | Recrystallization | Flash Column Chromatography |

| Typical Starting Purity | 85-95% | 70-95% |

| Achievable Final Purity | >99% | >99% |

| Recovery Yield | 70-90% | 60-85% |

| Solvent Consumption (mL/g) | 20-50 | 100-200 |

| Typical Time Requirement | 4-6 hours (plus drying time) | 2-4 hours (plus solvent evaporation) |

| Scalability | Excellent | Good, can be automated |

| Complexity | Low to Moderate | Moderate to High |

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[1] For this compound, a polar protic solvent or a mixed solvent system is generally effective.

1. Materials and Equipment

-

Crude this compound

-

Ethanol (Reagent Grade)

-

Deionized Water

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring

-

Buchner funnel and vacuum flask

-

Filter paper

-

Spatula and glass stirring rod

-

Ice bath

2. Solvent Selection The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Ethanol has been found to be a suitable solvent. A mixed solvent system, such as ethanol/water, can also be used to fine-tune solubility.[3]

3. Recrystallization Procedure

-